methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate
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Description
Methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C18H13BrN4O3 and its molecular weight is 413.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.01710 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups. Its molecular formula is C24H23BrN2O4, with a molecular weight of approximately 515.4 g/mol. The presence of the bromophenyl group is notable for its potential influence on biological activity, particularly in cancer therapeutics.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . A significant study demonstrated that derivatives exhibited dual inhibition against CDK2 and TRKA kinases, which are crucial in cancer cell proliferation and survival:
- Inhibitory Activity : Compounds showed IC50 values as low as 0.09μM against CDK2 and 0.45μM against TRKA, indicating potent activity comparable to established inhibitors like ribociclib and larotrectinib .
- Growth Inhibition : The compound achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, showcasing broad-spectrum anticancer activity .
Molecular docking studies suggest that the compound binds similarly to known inhibitors, suggesting a competitive inhibition mechanism at the active sites of CDK2 and TRKA kinases. This binding affinity supports its potential as a lead compound for further drug development.
Summary of Research Findings
Study | Findings | IC50 Values | Cell Lines Tested |
---|---|---|---|
Dual CDK2/TRKA inhibition | CDK2: 0.09μM TRKA: 0.45μM | 56 diverse cancer cell lines | |
Broad-spectrum anticancer activity | Mean GI%: 43.9% | 60 NCI cancer cell lines |
Case Studies
- In Vitro Studies : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects across various human cancer types including breast, lung, and colorectal cancers.
- Molecular Modeling : Simulations indicated that the synthesized compounds adopt favorable conformations for binding to target kinases, enhancing their potential as therapeutic agents.
Properties
IUPAC Name |
methyl 11-(4-bromophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3/c1-10-15(18(25)26-2)16-20-9-13-14(23(16)21-10)7-8-22(17(13)24)12-5-3-11(19)4-6-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNNVPVDSPUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.